Azane; ruthenium(2+); dichloride, commonly referred to as ammoniated ruthenium dichloride or ruthenium red, is an inorganic compound with the formula . This compound consists of a ruthenium metal center coordinated with two chloride ions and two ammonia ligands. It appears as a red crystalline solid and is notable for its unique coordination chemistry and potential applications in various fields, including catalysis and biological research.
Azane; ruthenium(2+); dichloride exhibits significant biological activity. It acts primarily as a polycationic dye that interacts with cellular structures. Its mechanism of action involves inhibiting calcium ion release from the sarcoplasmic reticulum, which can affect muscle contraction and neurotransmission processes. This compound has been utilized in histological studies for staining purposes, particularly for visualizing cellular components in microscopy .
The synthesis of azane; ruthenium(2+); dichloride typically involves the reaction of ruthenium trichloride with ammonia in an aqueous medium. The general reaction can be represented as follows:
This process may require heating to facilitate complex formation. The resulting product is purified through crystallization methods. Industrially, similar methods are scaled up to produce larger quantities while maintaining controlled reaction conditions .
Research indicates that azane; ruthenium(2+); dichloride interacts with proteins and other biomolecules, influencing their behavior. For instance, it has been studied for its ability to bind metal cations and impart chirality to bound molecules. This property is particularly useful in developing imaging compounds for studying amyloid beta aggregates associated with neurodegenerative diseases .
Several compounds share similarities with azane; ruthenium(2+); dichloride, including:
The compound azane;ruthenium(2+);dichloride, with the molecular formula Cl₂H₅NORu (hydrated form), exhibits a well-defined octahedral coordination geometry around the ruthenium(II) center [1] [2]. The coordination number of six is achieved through the binding of ammonia ligands, chloride ions, and water molecules in the hydrated form. X-ray diffraction studies reveal that the ruthenium center adopts an octahedral arrangement with ammonia ligands occupying four positions, while two chloride ligands complete the coordination sphere [3].
The ruthenium-nitrogen bond lengths range from 206 to 210 picometers, indicating strong σ-donor interactions between the ammonia ligands and the metal center [4]. The ruthenium-chloride bond distances are typically 240-250 picometers, consistent with the ionic nature of these bonds [2]. The electronic configuration of ruthenium(II) in this complex is d⁶ in a low-spin state, resulting in diamagnetic behavior [2] [5].
The bonding characteristics involve significant metal-ligand interactions, with ammonia acting as a strong σ-donor ligand. The formation of hydrogen bonds between ammonia nitrogen-hydrogen groups and various acceptor sites contributes to the stability of the complex structure [4]. The octahedral geometry is further stabilized by the electronic configuration, which favors this particular arrangement due to crystal field stabilization energy considerations.
The ultraviolet-visible absorption spectrum of azane;ruthenium(2+);dichloride displays characteristic bands that provide insight into the electronic structure and bonding interactions [6] [7]. The most prominent feature is an intense metal-to-ligand charge transfer band observed at wavelengths between 450-515 nanometers [2] [7]. This transition involves electron transfer from ruthenium d-orbitals to the π* orbitals of the ligands.
Additional absorption features appear at 280 nanometers, attributed to ligand-centered π→π* transitions within the ammonia and associated ligands [6]. The spectrum also shows bands in the 370-405 nanometer region, corresponding to intraligand transitions that are sensitive to the coordination environment [7].
Infrared spectroscopic analysis reveals several diagnostic vibrational modes [8] [9]. The O-H stretching vibrations of coordinated water molecules appear as broad bands in the 3400-3500 cm⁻¹ region [10]. Ruthenium-chloride stretching vibrations are observed at 280-300 cm⁻¹, confirming the presence of Ru-Cl bonds [9].
The N-H bending vibrations of ammonia ligands produce characteristic bands at 1580-1630 cm⁻¹ [11]. Coordinated water molecules exhibit additional vibrational modes at 820-880 cm⁻¹, distinguishing them from free water molecules [10].
Nuclear magnetic resonance studies of ruthenium ammine complexes reveal temperature-dependent paramagnetic shifts due to hyperfine coupling effects [12] [13]. Proton NMR spectroscopy shows paramagnetic shifts that follow a 1/T dependence, indicating the presence of second-order Zeeman effects at the ruthenium center [12].
Nitrogen-15 NMR spectroscopy provides coordination-sensitive chemical shifts that reflect the electronic environment around nitrogen atoms [13] [14]. The spectra show distinct resonances for coordinated versus free ammonia, allowing for detailed structural characterization.
Phosphorus-31 NMR studies of related phosphine-containing ruthenium complexes demonstrate upfield shifts upon coordination, confirming the binding of phosphorus-containing ligands to the metal center [15] [16].
Thermogravimetric analysis indicates that azane;ruthenium(2+);dichloride undergoes thermal decomposition at temperatures exceeding 300°C [17] [18]. The decomposition process involves stepwise loss of coordinated ligands, beginning with water molecules at lower temperatures followed by ammonia and chloride ligands at higher temperatures.
The thermal stability is influenced by the strength of metal-ligand bonds and the overall coordination environment. Studies on related ruthenium complexes show that the presence of strong σ-donor ligands like ammonia enhances thermal stability compared to weaker donor ligands [19] [18].
Phase transition behavior involves the transformation from hydrated crystalline forms to anhydrous species upon heating. The β-form of related ruthenium chlorides is reported to undergo irreversible conversion to the α-form at temperatures between 450-600°C [18]. The complex maintains its structural integrity up to approximately 300°C, after which significant decomposition occurs with the formation of lower-oxidation-state ruthenium species and gaseous products [17].
Azane;ruthenium(2+);dichloride exhibits high solubility in water, facilitating its use in aqueous-based applications [20] [21]. The compound readily forms hydrated species in aqueous solution, with the hydration behavior governed by equilibrium processes involving aquation and chloridation reactions [20] [22].
The aquation process follows the equilibrium: [RuCl₆]³⁻ + H₂O ⇌ [RuCl₅(H₂O)]²⁻ + Cl⁻, with an aquation rate constant of 52.1 × 10⁻³ s⁻¹ at 25°C [5] [22]. The corresponding anation rate constant is 1.62 × 10⁻³ M⁻¹s⁻¹, indicating relatively rapid ligand exchange kinetics [5].
The equilibrium constant for the aquation reaction is 0.0311 M⁻¹ at 25°C, demonstrating the dynamic nature of the chloride-water exchange process [22]. Hydration behavior is pH-dependent, with acidic conditions favoring chloride coordination and basic conditions promoting aquation [20].
The compound forms stable hydrated complexes that can be isolated as crystalline solids. The extent of hydration varies with environmental conditions, including temperature, humidity, and the presence of competing ligands in solution [2] [22].
The electrochemical properties of azane;ruthenium(2+);dichloride are characterized by well-defined redox couples that reflect the electron-transfer processes involving the ruthenium center [5] [23]. Cyclic voltammetry studies reveal reversible one-electron transfer reactions with half-wave potentials dependent on the specific ligand environment.
For ruthenium pentaammine complexes, the redox potential is -0.282 V versus the saturated calomel electrode [5]. Tetraammine derivatives show slightly different potentials: -0.328 V for cis-tetraammine and -0.412 V for trans-tetraammine configurations [5]. These differences reflect the influence of ligand arrangement on the electronic properties of the ruthenium center.
The electrochemical behavior follows classical principles, with the reduction process involving the Ru³⁺/Ru²⁺ couple [24] [25]. The reaction kinetics are characterized by activation energies of approximately 90 kJ/mol for aquation and 88 kJ/mol for anation processes [5].
Redox-induced structural changes include linkage isomerism in certain geometric isomers upon oxidation to ruthenium(III), while other isomers exhibit simple reversible electron-transfer behavior [26]. The electrochemical stability of the complex makes it suitable for applications requiring controlled redox chemistry.
The compound exhibits catalytic activity toward ammonia oxidation under electrochemical conditions, with turnover frequencies reaching several hundred per hour depending on the specific ligand environment [27] [28]. The electrocatalytic performance is influenced by factors including applied potential, pH, and the presence of supporting electrolytes.